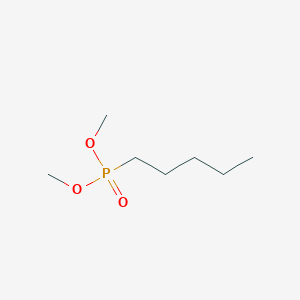
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid typically involves multiple steps, including the protection of amino groups, cyclobutane ring formation, and the introduction of fluorine atoms. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in studies involving protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amino groups during peptide synthesis, allowing for selective reactions to occur. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Compared to other similar compounds, 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid stands out due to its unique structural features and enhanced reactivity. Similar compounds include:
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methylcyclobutylacetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid These compounds share the Fmoc group but differ in their specific structural arrangements and functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
2296988-69-5 |
|---|---|
Molecular Formula |
C21H19F2NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C21H19F2NO4/c1-24(20(18(25)26)11-21(22,23)12-20)19(27)28-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,25,26) |
InChI Key |
BQEGKUIQVHOTLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC(C4)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)


![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)




![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)



